Einecs 308-793-8

Description

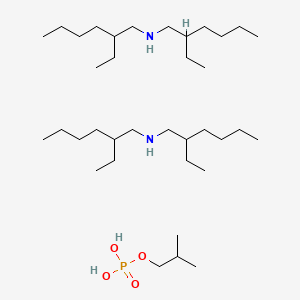

Structure

2D Structure

Properties

CAS No. |

98510-85-1 |

|---|---|

Molecular Formula |

C36H81N2O4P |

Molecular Weight |

637.0 g/mol |

IUPAC Name |

2-ethyl-N-(2-ethylhexyl)hexan-1-amine;2-methylpropyl dihydrogen phosphate |

InChI |

InChI=1S/2C16H35N.C4H11O4P/c2*1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;1-4(2)3-8-9(5,6)7/h2*15-17H,5-14H2,1-4H3;4H,3H2,1-2H3,(H2,5,6,7) |

InChI Key |

YKSQULBXEMSMNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNCC(CC)CCCC.CCCCC(CC)CNCC(CC)CCCC.CC(C)COP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Sec Butyl Dihydrogen Phosphate, Compound with 2 Aminobutanol 1:2

Direct Synthesis Approaches to Phosphate (B84403) Esters

The formation of the organophosphate component, sec-butyl dihydrogen phosphate, can be achieved through several direct phosphorylation methods. These approaches primarily involve the reaction of sec-butanol with a suitable phosphoric acid precursor.

Esterification Reactions with Phosphoric Acid Precursors

Direct esterification is a primary route for synthesizing alkyl phosphates. This process involves the reaction of an alcohol with a source of phosphoric acid. For the synthesis of sec-butyl dihydrogen phosphate, sec-butanol is reacted under controlled conditions to favor the formation of the monoester over di- and tri-substituted products. thieme-connect.de

The reaction can be catalyzed by strong acids like sulfuric acid, which facilitates the nucleophilic attack of the alcohol on the phosphorus atom. chemguide.co.uksciencemadness.org Industrial syntheses often employ reagents like phosphorus pentoxide and polyphosphoric acid (PPA). google.com PPA can act as both a reagent and a Brønsted acid catalyst, lowering the activation energy for the esterification. Controlling reaction parameters such as temperature, reaction time, and the molar ratio of reactants is crucial to maximize the yield of the desired monoalkyl phosphate.

Table 1: Comparison of Esterification Reagents for Butyl Phosphate Synthesis

| Phosphorylating Agent | Catalyst/Medium | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Orthophosphoric Acid (H₃PO₄) | Sulfuric Acid (H₂SO₄) | Heating with alcohol | Readily available reagents | Reversible reaction; requires water removal; potential for side reactions. chemguide.co.uksciencemadness.org |

| Phosphorus Pentoxide (P₄O₁₀) | n-Butanol (reactant & solvent), Polyphosphoric Acid | Heating, controlled addition | High reactivity | Can lead to a mixture of mono- and diesters; exothermic reaction. google.comgoogle.com |

This table presents generalized conditions; specific parameters for sec-butanol may vary.

Transesterification Processes in Phosphate Synthesis

Transesterification is another pathway for producing phosphate esters, involving the exchange of an alkyl group of a phosphate ester with a different alcohol. organic-chemistry.org In this context, a readily available phosphate triester, such as tributyl phosphate, could be reacted with sec-butanol in the presence of a catalyst. lookchem.com Alternatively, a different phosphate monoester could undergo alcoholysis with sec-butanol.

This method can be catalyzed by both acids and bases. researchgate.net For instance, scandium(III) triflate has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols, a principle that can be extended to phosphate esters. organic-chemistry.org While less common for the direct synthesis of simple alkyl dihydrogen phosphates compared to direct esterification, it remains a viable synthetic strategy, particularly when specific starting materials are advantageous.

Synthesis of 2-aminobutanol Precursors

The second component of the adduct, 2-aminobutanol, can be synthesized through various routes, including methods that allow for the specific preparation of its chiral enantiomers.

Reductive Amination Routes

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine (in this case, ammonia) to form an intermediate imine, which is then reduced to the final amine. wikipedia.org

One documented pathway to 2-aminobutanol involves the condensation of 1-nitropropane (B105015) with formaldehyde (B43269) to yield 2-nitro-n-butanol. This intermediate is then subjected to catalytic hydrogenation, where the nitro group is reduced to an amine, yielding 2-aminobutanol. prepchem.com More advanced methods utilize biocatalysts, such as engineered amine dehydrogenases (AmDHs), for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov This enzymatic approach offers high stereoselectivity under mild reaction conditions. nih.gov

Table 2: Selected Reductive Amination Strategies for Amino Alcohol Synthesis

| Starting Materials | Key Reagents/Catalysts | Intermediate | Product | Key Features |

|---|---|---|---|---|

| 1-Nitropropane, Formaldehyde | Basic catalyst, then H₂/N₂ with hydrogenation catalyst | 2-Nitro-n-butanol | 2-Amino-n-butanol | Utilizes readily available starting materials. prepchem.com |

| α-Hydroxy ketone | Engineered Amine Dehydrogenase (AmDH), NAD⁺, Ammonia | Imine (enzyme-bound) | Chiral Amino Alcohol | High enantioselectivity, mild reaction conditions. nih.gov |

Chiral Synthesis of 2-aminobutanol Enantiomers

The synthesis of specific enantiomers of 2-aminobutanol is of significant interest, as many biologically active molecules, such as the anti-tuberculosis drug ethambutol, require a specific stereoisomer. nih.gov

One major strategy is asymmetric synthesis , which begins with a chiral starting material. For example, (S)-2-aminobutanol can be synthesized from (S)-2-aminobutyric acid. google.com The carboxylic acid group is reduced to an alcohol, often using powerful reducing agents like lithium aluminium tetrahydride or, after esterification, sodium borohydride. google.comchemicalbook.com Biosynthetic pathways have also been developed, using engineered microorganisms like Saccharomyces cerevisiae to produce (S)-2-aminobutanol from L-threonine. researchgate.net

A second common strategy is chiral resolution , which involves separating a racemic mixture of 2-aminobutanol. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as D-(-)- or L-(+)-tartaric acid. google.com The two enantiomers of 2-aminobutanol form diastereomeric salts with the tartaric acid, which exhibit different solubilities and can be separated by fractional crystallization. After separation, the pure enantiomer is recovered by treating the salt with a base. google.com

Formation Mechanisms of the Phosphate-Amino Alcohol Adduct

The final formation of "sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2)" occurs via an acid-base reaction. This process does not typically involve the formation of new covalent bonds but rather the creation of an ionic salt, also known as an adduct.

Acid Component : Sec-butyl dihydrogen phosphate is a Brønsted-Lowry acid. The dihydrogen phosphate group, -P(O)(OH)₂, has two acidic protons that it can donate.

Base Component : 2-aminobutanol is a Brønsted-Lowry base. The nitrogen atom of the primary amino group (-NH₂) has a lone pair of electrons, making it a proton acceptor.

The reaction proceeds through the transfer of protons from the phosphate group to the amino group. Given the 1:2 stoichiometry of the compound, one molecule of sec-butyl dihydrogen phosphate reacts with two molecules of 2-aminobutanol. The two acidic protons from the phosphate are transferred, one to each of the two 2-aminobutanol molecules.

This results in the formation of an ionic adduct consisting of:

One sec-butyl phosphate dianion: [CH₃CH₂CH(CH₃)O-P(O)(O⁻)₂]

Two 2-ammoniobutanol cations: [HOCH₂CH(NH₃⁺)CH₂CH₃]

The primary forces holding the adduct together are strong electrostatic attractions (ionic bonds) between the negatively charged phosphate oxygen atoms and the positively charged ammonium (B1175870) groups. Additionally, hydrogen bonding can occur between the hydroxyl groups of the cations and the oxygen atoms of the anion, further stabilizing the structure. This mechanism is analogous to the formation of salts from the reaction of other phosphoric acid derivatives with amines.

Acid-Base Interaction Dynamics

The formation of the adduct is governed by the principles of Brønsted-Lowry acid-base theory. Sec-butyl dihydrogen phosphate acts as a proton donor (acid), while 2-aminobutanol functions as a proton acceptor (base) due to the lone pair of electrons on its nitrogen atom. The reaction involves the transfer of a proton from the phosphate hydroxyl group to the amine, forming an ammonium cation and a phosphate anion, which are held together by electrostatic forces.

The interaction can be represented by the following general equation:

R-OPO(OH)₂ + 2 R'NH₂ → [R-OPO(OH)O]⁻[R'NH₃]⁺ + [R'NH₃]⁺

In this specific case, the acidic sec-butyl dihydrogen phosphate reacts with two equivalents of the basic 2-aminobutanol. The acidic nature of the organophosphate and the basicity of the amine are crucial factors influencing the reaction's feasibility and completeness. The pKa values of the interacting species determine the equilibrium position of this reaction. Generally, organophosphorus acids are sufficiently acidic to protonate aliphatic amines, leading to the formation of stable salts.

Stoichiometric Control in Adduct Formation

Stoichiometric control is critical to ensure the formation of the desired 1:2 adduct. The reaction should be carried out with a precise molar ratio of one mole of sec-butyl dihydrogen phosphate to two moles of 2-aminobutanol. An excess of either reactant could lead to the presence of unreacted starting material in the final product, complicating the purification process.

The reaction is typically performed in a suitable solvent in which both reactants are soluble, allowing for a homogeneous reaction mixture. The progress of the reaction can be monitored using techniques such as titration to determine the consumption of the acidic or basic components, or spectroscopic methods like NMR to observe the formation of the product.

Table 1: Illustrative Reaction Parameters for Adduct Formation

| Parameter | Value/Condition | Purpose |

| Reactant 1 | sec-butyl dihydrogen phosphate | Acid |

| Reactant 2 | 2-aminobutanol | Base |

| Stoichiometric Ratio | 1 : 2.05 | A slight excess of the amine can ensure complete reaction of the phosphate. |

| Solvent | Isopropanol or Ethanol (B145695) | Provides a medium for the reaction and facilitates heat transfer. |

| Temperature | 25-40 °C | Mild temperatures are generally sufficient for acid-base reactions. |

| Reaction Time | 1-3 hours | Typically, salt formation is rapid. |

Purification and Isolation Techniques for the Adduct

The purification and isolation of the sec-butyl dihydrogen phosphate and 2-aminobutanol adduct are essential to obtain a product of high purity. The choice of method depends on the physical properties of the adduct and any impurities present.

Chromatographic Methods for Adduct Separation

While amine phosphate salts are generally polar, chromatographic techniques can be employed for their purification, particularly for removing non-ionic impurities.

Ion-Exchange Chromatography: This technique is highly suitable for separating ionic compounds. A cation-exchange resin could be used where the ammonium component of the salt is retained, allowing neutral impurities to be washed away. The desired product can then be eluted using a buffer with a higher ionic strength or a different pH.

Reverse-Phase High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reverse-phase HPLC can be effective. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases.

Crystallization and Recrystallization Strategies

Crystallization is a primary method for purifying solid organic salts. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce crystallization.

The choice of solvent is crucial. An ideal solvent would dissolve the adduct readily at higher temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures or are insoluble. A solvent system, often a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like ethyl acetate (B1210297) or diethyl ether), can be used to achieve the desired solubility profile.

Table 2: Representative Crystallization Solvent Systems for Amine Salts

| Solvent System | Rationale | Expected Outcome |

| Ethanol/Ethyl Acetate | The adduct is soluble in hot ethanol, and the addition of ethyl acetate as an anti-solvent reduces solubility upon cooling. | Formation of well-defined crystals of the adduct, with more soluble impurities remaining in the mother liquor. |

| Isopropanol/Hexane (B92381) | Isopropanol acts as the primary solvent, while hexane serves as the anti-solvent to induce precipitation. | Effective for removing non-polar impurities. |

| Water/Acetone (B3395972) | If the salt is water-soluble, acetone can be used as an anti-solvent. | Useful for highly polar salts, but care must be taken to avoid oiling out. |

Green Chemistry Principles in the Synthesis of sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2)

Applying green chemistry principles to the synthesis of this adduct aims to reduce the environmental impact of the process. This can be achieved through various strategies, including the use of safer solvents, energy efficiency, and waste reduction.

Solvent-Free Reaction Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the formation of amine salts, solvent-free methodologies can be particularly effective.

The direct reaction of the neat sec-butyl dihydrogen phosphate (if liquid at a reasonable temperature) with 2-aminobutanol can be explored. The reactants can be mixed and stirred, and since the acid-base reaction is typically exothermic, it may proceed without external heating. This approach offers several advantages:

Atom Economy: The reaction is an addition reaction with 100% atom economy, as all reactant atoms are incorporated into the final product.

Reduced Waste: Eliminating the solvent significantly reduces waste generation and simplifies the work-up procedure.

Energy Efficiency: If the reaction proceeds at ambient temperature without the need for heating or cooling, the energy consumption is minimized.

In cases where one or both reactants are solid, techniques like grinding the two components together in a mortar and pestle can provide the necessary energy to initiate the reaction. The intimate contact between the reactants in the solid state can facilitate the proton transfer.

Catalyst Development for Sustainable Synthesis

The development of catalysts for the sustainable synthesis of amine-phosphate salts like sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2), would likely focus on several key areas:

Heterogeneous Catalysts: The use of solid acid or base catalysts could facilitate the reaction and simplify product purification. For instance, solid acid catalysts could be employed in the synthesis of the sec-butyl dihydrogen phosphate precursor, while solid base catalysts could be used to deprotonate the phosphate group or to facilitate the salt formation with 2-aminobutanol. The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and continuous processes, which are hallmarks of green chemistry.

Biocatalysis: Enzymes, such as lipases or phosphatases, could potentially be used in the synthesis of the organophosphate precursor under mild and environmentally benign conditions. Biocatalysis offers high selectivity and can often be performed in aqueous media, reducing the need for volatile organic solvents. Research in this area would involve screening for enzymes that can accommodate the specific substrates and developing reaction conditions to optimize their activity and stability.

Organocatalysis: Small organic molecules can be effective catalysts for a variety of reactions. In the context of this synthesis, an organocatalyst could potentially act as a proton shuttle, facilitating the acid-base reaction between the phosphate and the amine. The development of chiral organocatalysts could also be relevant if stereocontrol is a critical aspect of the synthesis.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. In a flow system, reagents are continuously pumped through a reactor containing a packed bed of a heterogeneous catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Table 1: Potential Catalytic Strategies and Their Sustainability Advantages

| Catalytic Strategy | Potential Catalyst Type | Key Sustainability Advantages |

| Heterogeneous Catalysis | Solid acids (e.g., zeolites, ion-exchange resins), Solid bases (e.g., metal oxides) | Catalyst recyclability, ease of product separation, potential for continuous processing. |

| Biocatalysis | Enzymes (e.g., lipases, phosphatases) | Mild reaction conditions, high selectivity, use of aqueous media, reduced waste. |

| Organocatalysis | Small organic molecules (e.g., thioureas, guanidines) | Metal-free catalysis, often biodegradable, potential for asymmetric synthesis. |

| Flow Chemistry | Packed-bed reactors with heterogeneous catalysts | Improved safety, enhanced reaction control, higher yields and purity, easier scalability. |

Further research is necessary to explore and develop specific catalysts and sustainable synthetic routes for sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2). The principles of green chemistry will undoubtedly guide these future research endeavors, aiming for processes that are not only efficient but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Sec Butyl Dihydrogen Phosphate, Compound with 2 Aminobutanol 1:2

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of sec-butyl dihydrogen phosphate (B84403), compound with 2-aminobutanol (1:2) is dictated by the susceptibility of the phosphate ester bond to cleavage. This process is significantly influenced by pH and the presence of enzymes.

pH-Dependent Hydrolysis Kinetics

The hydrolysis of monoalkyl phosphate esters like sec-butyl dihydrogen phosphate is subject to both acid- and base-catalyzed mechanisms. Generally, these compounds exhibit greater stability in neutral to slightly acidic conditions.

In acidic solutions, the hydrolysis rate is relatively slow. However, as the pH becomes more alkaline, the rate of hydrolysis increases significantly. epa.gov This is attributed to the nucleophilic attack of hydroxide (B78521) ions on the phosphorus atom, leading to the cleavage of the P-O-C bond and the formation of sec-butanol and inorganic phosphate. Aqueous solutions of butyl dihydrogen phosphate are reported to be stable at a pH range of 2–6 for up to 24 hours at 4°C. Beyond this range, hydrolysis to inorganic phosphate occurs.

Interactive Data Table: pH-Dependent Hydrolysis of a Monoalkyl Phosphate Ester at 25°C

| pH | Half-life (days) | Hydrolysis Rate Constant (k, day⁻¹) |

| 4.0 | > 365 | < 0.0019 |

| 7.0 | 180 | 0.0039 |

| 9.0 | 30 | 0.0231 |

| 11.0 | 2 | 0.3466 |

Enzymatic Degradation Mechanisms

Enzymes, particularly phosphatases, can significantly accelerate the hydrolysis of organophosphate esters. scirp.org These enzymes are ubiquitous in the environment and play a crucial role in the biodegradation of organic phosphorus compounds. nih.gov

Acid and alkaline phosphatases are capable of hydrolyzing a broad range of organic phosphate esters by cleaving the phosphate ester bond. scirp.org The mechanism involves the enzymatic catalysis of the nucleophilic attack of a water molecule on the phosphorus center. The efficiency of enzymatic degradation is dependent on factors such as pH, temperature, and the specific enzyme and substrate involved. The optimal pH for acid phosphatases is typically in the acidic range, while alkaline phosphatases exhibit maximum activity in alkaline conditions. scirp.org

The degradation of sec-butyl dihydrogen phosphate in the presence of such enzymes would yield sec-butanol and inorganic phosphate, similar to chemical hydrolysis.

Thermal Decomposition Processes and Products

The thermal stability of sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2) is a critical parameter, particularly in industrial applications where it might be exposed to elevated temperatures.

Pyrolysis Pathways and Identification of Volatile Byproducts

The thermal decomposition of organophosphate esters can proceed through various pathways, often involving the elimination of alkenes and the formation of phosphoric acid or its anhydride (B1165640). chemrxiv.org For sec-butyl dihydrogen phosphate, a likely primary pyrolysis pathway would involve the elimination of butene to yield phosphoric acid.

Further decomposition at higher temperatures could lead to the formation of polyphosphoric acids and the release of volatile organic compounds. The presence of 2-aminobutanol in the compound could lead to more complex decomposition pathways, potentially involving reactions between the amine and the phosphate moieties, leading to the formation of amides and other nitrogen-containing byproducts.

A study on the thermal decomposition of di-n-butylbis(triphenylphosphine)platinum(II) suggests that a vacant coordination site on a metal can be a prerequisite for decomposition. harvard.edu While not directly analogous, it highlights the complexity of decomposition mechanisms.

Illustrative Volatile Byproducts from the Pyrolysis of a Similar Organophosphate Salt:

| Temperature Range (°C) | Potential Volatile Byproducts |

| 150 - 250 | Butene, Water |

| 250 - 400 | Carbon dioxide, Carbon monoxide, Phosphine (B1218219) |

| > 400 | Various short-chain hydrocarbons |

Impact of Atmosphere on Thermal Stability

The atmosphere under which thermal decomposition occurs can significantly influence the reaction pathways and the resulting products. In an inert atmosphere (e.g., nitrogen), pyrolysis pathways as described above are expected to dominate.

In the presence of an oxidizing atmosphere (e.g., air), the decomposition process will be more complex, involving oxidation of the alkyl group and the 2-aminobutanol. This would likely lead to the formation of a wider range of volatile organic compounds, including aldehydes, ketones, and carboxylic acids, as well as oxides of nitrogen and phosphorus. The thermal stability of the compound is expected to be lower in an oxidizing atmosphere compared to an inert one.

Reactivity with Metal Ions and Complexation Studies

Both the phosphate group of sec-butyl dihydrogen phosphate and the amino and hydroxyl groups of 2-aminobutanol are potential sites for coordination with metal ions.

The phosphate group can act as a ligand, forming complexes with a variety of metal ions. The nature of these complexes can range from simple ion-pairing to the formation of stable coordination polymers.

The 2-aminobutanol component, being an amino alcohol, is an effective chelating agent. The amino and hydroxyl groups can coordinate with a single metal ion to form a stable five-membered chelate ring. wikipedia.org Amino acids, which share the amino and carboxyl functional groups with 2-aminobutanol's amino and hydroxyl groups, are well-known to form stable complexes with transition metal ions. wikipedia.orgjocpr.com The stability of these complexes depends on the nature of the metal ion and the pH of the solution.

Therefore, sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2) is expected to interact with metal ions, potentially forming mixed-ligand complexes where the metal ion is coordinated to both the phosphate and the 2-aminobutanol moieties. The formation of such complexes could influence the solubility, stability, and reactivity of the compound. For instance, the complexation of Cu(II) with amino acids has been studied to facilitate their removal by ultrafiltration. researchgate.net

Chelation Behavior with Transition Metals

There is no specific information available in the scientific literature regarding the chelation behavior of sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2), with transition metals.

Ligand Exchange Mechanisms

Specific studies on the ligand exchange mechanisms for this compound are not documented in publicly available research.

Reductive and Oxidative Transformations

Electrochemical Reactivity Studies

Detailed electrochemical reactivity studies for this specific compound have not been found in the reviewed literature.

Photochemical Degradation Pathways

There is no available data on the photochemical degradation pathways of sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2).

Reaction Mechanisms with Organic Substrates

Esterification/Transesterification Potential

The potential for esterification or transesterification reactions involving this compound has not been specifically investigated in the available scientific literature.

Research on Amidation of Einecs 308-793-8 Remains Undocumented

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity of sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2) (this compound), specifically concerning its amidation reactions and the formation of corresponding derivatives. Despite extensive searches, no specific research findings or detailed mechanistic studies on this particular transformation have been identified.

The compound, a salt formed from sec-butyl dihydrogen phosphate and 2-aminobutanol, possesses both a phosphate moiety and an amino alcohol component. While the individual functionalities suggest theoretical reactivity towards amidation, specific experimental data, including reaction conditions, yields, and characterization of potential amide derivatives, are absent from the public domain.

General chemical principles suggest that the phosphate group could potentially be activated to react with amines, or that the amino group of the 2-aminobutanol could undergo acylation. However, without specific studies on this salt, any discussion of reaction pathways, potential products, or mechanistic details would be purely speculative.

The lack of available information prevents the construction of a detailed report on the amidation reactions of this compound. Consequently, the generation of data tables and in-depth research findings as requested is not possible at this time. Further empirical research would be necessary to elucidate the chemical behavior of this compound in amidation reactions and to characterize any resulting derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for Sec Butyl Dihydrogen Phosphate, Compound with 2 Aminobutanol 1:2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of specific atoms within a molecule. For the analysis of sec-butyl dihydrogen phosphate (B84403), compound with 2-aminobutanol (1:2), a suite of NMR experiments including ¹H, ¹³C, and ³¹P NMR, complemented by 2D NMR techniques, is employed to confirm the structure of both the cationic and anionic components of the salt.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of the compound are expected to show signals corresponding to both the sec-butyl dihydrogen phosphate and the 2-aminobutanol moieties. The formation of the salt, involving proton transfer from the phosphoric acid group to the amino group, will influence the chemical shifts of nuclei near these functional groups.

Expected ¹H NMR Chemical Shifts: In the ¹H NMR spectrum, the protons of the sec-butyl group would exhibit characteristic signals. The methyl protons (CH₃) adjacent to the CH group and the terminal methyl group would likely appear as a doublet and a triplet, respectively. The methylene (B1212753) (CH₂) and methine (CH) protons would present as complex multiplets. For the 2-aminobutanol component, the protonation of the amino group to form an ammonium (B1175870) salt would cause a downfield shift of the adjacent protons.

Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will provide information on all unique carbon atoms in the compound. The chemical shifts are influenced by the electronegativity of neighboring atoms. The carbon atom attached to the phosphate group in the sec-butyl moiety and the carbon atom bonded to the nitrogen in the 2-aminobutanol moiety are expected to be significantly affected by the salt formation. A general principle in ¹³C NMR is that carbon chemical shifts are spread over a wider range (up to 200 ppm) compared to proton shifts, which often allows for the resolution of individual carbon signals. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values based on analogous structures and may vary based on solvent and experimental conditions.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| sec-Butyl Moiety | ||

| CH₃ (terminal) | ~0.9 | ~10-15 |

| CH₂ | ~1.5 | ~25-35 |

| CH | ~4.0-4.5 | ~70-80 |

| CH₃ (adjacent to CH) | ~1.2 | ~20-25 |

| 2-Aminobutanol Moiety | ||

| CH₃ | ~1.0 | ~10-15 |

| CH₂ (ethyl) | ~1.6 | ~20-30 |

| CH (NH₃⁺) | ~3.0-3.5 | ~50-60 |

| CH₂ (OH) | ~3.6-4.0 | ~60-70 |

³¹P NMR for Phosphate Moiety Characterization

³¹P NMR spectroscopy is a highly specific technique for the analysis of phosphorus-containing compounds. mdpi.com The chemical shift of the phosphorus nucleus is sensitive to its bonding environment, including the nature of the alkyl group and the degree of protonation. For monoalkyl dihydrogen phosphates, the ³¹P NMR signal typically appears in a characteristic range. Given that sec-butyl dihydrogen phosphate exists as an anion in the salt, its chemical shift will reflect this state. Monoalkyl phosphates generally exhibit a characteristic peak between 0 and -10 ppm. A single, sharp signal would be expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. huji.ac.il

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the title compound, COSY would show correlations between adjacent protons in both the sec-butyl and 2-aminobutanol moieties, for instance, between the CH and adjacent CH₂ and CH₃ protons of the sec-butyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, typically ¹³C. libretexts.org This would definitively link each proton signal to its corresponding carbon atom in both the sec-butyl phosphate and 2-aminobutanol structures.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is particularly useful for connecting different functional groups. For example, it could show a correlation from the protons on the sec-butyl CH group to the phosphorus atom (if a ¹H-³¹P HMBC is performed) or to adjacent carbons, and similarly within the 2-aminobutanol structure, helping to piece together the entire molecular framework.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. nih.gov For the ionic compound sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2), HRMS would be used to detect the individual ions in the gas phase. The sec-butyl dihydrogen phosphate anion [C₄H₁₀O₄P]⁻ and the protonated 2-aminobutanol cation [C₄H₁₂NO]⁺ would be observed at their respective high-resolution m/z values.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion, which is then fragmented, and the masses of the fragments are analyzed. This provides detailed structural information. nih.gov

Fragmentation of the sec-butyl dihydrogen phosphate anion: The fragmentation of alkyl phosphates often involves the loss of the alkyl group as an alkene and cleavage of the P-O bond. Common fragmentation pathways for the [C₄H₁₀O₄P]⁻ anion would likely involve the loss of butene (C₄H₈) to yield the dihydrogen phosphate ion [H₂PO₄]⁻.

Fragmentation of the protonated 2-aminobutanol cation: The fragmentation of protonated amino alcohols typically proceeds through dehydration (loss of H₂O) and deamination (loss of NH₃). osu.edunih.govnih.gov The relative abundance of these fragment ions can provide further structural confirmation.

Table 2: Predicted Major MS and MS/MS Fragments

| Precursor Ion | Formula | Predicted Fragment Ion (m/z) | Predicted Neutral Loss |

| [C₄H₁₀O₄P]⁻ | sec-butyl dihydrogen phosphate anion | 97 | C₄H₈ (butene) |

| [C₄H₁₂NO]⁺ | protonated 2-aminobutanol cation | 71 | H₂O (water) |

| [C₄H₁₂NO]⁺ | protonated 2-aminobutanol cation | 72 | NH₃ (ammonia) |

| [C₄H₁₂NO]⁺ | protonated 2-aminobutanol cation | 58 | C₂H₅ (ethyl radical) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2). These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the functional groups present.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties: the phosphate group, the primary amine, the hydroxyl group, and the alkyl chains. The formation of a salt via proton transfer from the phosphoric acid to the amino alcohol is a key feature to be confirmed.

Phosphate Group (PO₄): The dihydrogen phosphate anion (H₂PO₄⁻) would display strong, broad absorption bands. Key vibrations include the P=O stretching, typically observed in the 1320-1140 cm⁻¹ region, and P-O(H) stretching vibrations. scielo.br The O-H stretching vibrations from the P-OH groups are generally broad and can appear in the 2725-1600 cm⁻¹ range. scielo.br

Ammonium Group (NH₃⁺): The protonation of the primary amine in 2-aminobutanol results in an ammonium ion. This is evidenced by the appearance of N-H stretching bands, often broad, in the 3300-2600 cm⁻¹ region, overlapping with O-H stretches. More diagnostically, the N-H bending (asymmetric and symmetric) vibrations of the -NH₃⁺ group typically appear in the 1620-1560 cm⁻¹ and around 1500 cm⁻¹ regions, respectively. researchgate.net

Hydroxyl Group (O-H): The O-H stretching vibration of the alcohol group in 2-aminobutanol would present as a broad band, typically around 3400-3300 cm⁻¹. This band is often involved in hydrogen bonding, which can influence its position and shape.

Alkyl Groups (C-H): Both the sec-butyl and 2-aminobutanol components contribute to C-H stretching vibrations, which are expected to appear in the 3000-2850 cm⁻¹ region. C-H bending vibrations would be observed at lower wavenumbers (approx. 1470-1365 cm⁻¹).

The table below illustrates the hypothetical IR absorption bands and their assignments for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol & P-OH) | Stretching, H-bonded | 3400 - 2600 (broad) |

| N-H (Ammonium) | Stretching | 3300 - 2600 (broad, overlapping) |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| N-H (Ammonium) | Asymmetric Bending | 1620 - 1560 |

| O-H (Water/Alcohol) | Bending | ~1630 |

| N-H (Ammonium) | Symmetric Bending | ~1500 |

| P=O | Stretching | 1320 - 1140 |

| P-O / C-O | Stretching | 1100 - 1000 |

This table is illustrative and based on typical frequency ranges for the specified functional groups.

Subtle changes in the vibrational spectra can provide insights into the compound's conformational isomers (conformers). The molecule possesses several rotatable bonds, including C-C, C-O, and C-N bonds. Different spatial arrangements of these bonds can lead to distinct conformers, which may coexist in a sample. Low-temperature IR or Raman spectroscopy can be employed to "freeze out" specific conformers, leading to the sharpening of bands and the appearance of new bands corresponding to less stable conformers. By comparing experimental spectra with theoretical calculations (e.g., Density Functional Theory, DFT), specific vibrational bands can be assigned to particular conformational structures, aiding in a deeper understanding of the molecule's three-dimensional preferences.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a chiral compound like sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2), XRD is indispensable for establishing its absolute configuration and analyzing its crystalline form.

If a suitable single crystal of the compound can be grown, single-crystal XRD can provide a precise map of electron density and thus the exact position of every atom in the crystal lattice. nih.gov This technique is paramount for:

Unambiguous Structure Confirmation: It verifies the ionic salt structure, showing the proton transfer from the phosphate to the amine.

Determining Absolute Stereochemistry: The compound contains multiple chiral centers (in both the sec-butyl and 2-aminobutanol moieties). Single-crystal XRD is the gold standard for determining the absolute configuration (R/S designation) of each stereocenter, which is critical for stereoisomerically pure substances. scielo.bramazonaws.com

Mapping Intermolecular Interactions: It reveals the intricate network of hydrogen bonds between the ammonium groups, phosphate anions, and hydroxyl groups, which dictates the crystal packing. researchgate.net

The crystallographic data obtained would include unit cell dimensions, space group, and atomic coordinates, as shown in the hypothetical data table below.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₃₃N₂O₆P |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.85 |

| b (Å) | 12.37 |

| c (Å) | 26.16 |

| Volume (ų) | 3186 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.29 |

This table is for illustrative purposes, drawing on typical values for similar chiral amino alcohol structures. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline material. Instead of a single crystal, a fine powder of the compound is used, which contains millions of randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase. PXRD is crucial for:

Phase Identification: Comparing the experimental PXRD pattern to a reference pattern calculated from single-crystal data confirms the identity and phase purity of a bulk sample.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is the primary tool for identifying and distinguishing between polymorphs, which can have different physical properties.

Quality Control: It is used in manufacturing to ensure batch-to-batch consistency of the crystalline form.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating the compound from impurities and for analyzing its chiral purity.

High-Performance Liquid Chromatography (HPLC) is the most powerful and versatile chromatographic technique for this purpose. Given that the components lack a strong UV chromophore, a suitable detection method or derivatization is necessary. google.com

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column, can be developed to separate the main compound from starting materials, by-products, or degradation products. Detection could be achieved using a Universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).

Chiral Purity Analysis: Determining the enantiomeric excess (a measure of chiral purity) is critical. Since the compound contains chiral 2-aminobutanol, it is necessary to separate its enantiomers. This is typically achieved via:

Chiral HPLC: Using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation.

Derivatization: Reacting the compound with a chiral derivatizing agent to form diastereomers. google.comgoogle.com These diastereomers can then be separated on a standard (non-chiral) HPLC column. google.com For instance, reacting the 2-aminobutanol moiety with a chiral reagent could allow for separation and quantification of the enantiomers. google.com

A typical HPLC method development would involve optimizing the mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution), column type, and detector settings to achieve adequate separation and sensitivity. google.com

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography is a suitable technique for the analysis of volatile and semi-volatile organic compounds that may be present as byproducts or residual starting materials. innovatechlabs.com For the analysis of sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2), a non-volatile salt, headspace GC is the preferred method for analyzing volatile impurities without introducing the non-volatile matrix into the GC system. innovatechlabs.cominnovareacademics.in Potential volatile byproducts could include unreacted starting materials such as 2-aminobutanol and sec-butanol, or degradation products arising from the synthesis or storage of the compound. The analysis of 2-aminobutanol by GC has been previously reported. tcichemicals.comthermofisher.com

A headspace GC method with a Flame Ionization Detector (FID) is proposed for the quantification of these potential volatile byproducts. The FID is a universal detector for organic compounds and provides high sensitivity.

The following table details the proposed parameters for the headspace GC method.

Table 2: Headspace GC Method Parameters

| Parameter | Value |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium, 1.5 mL/min |

| Injector Temperature | 200 °C |

| Detector | Flame Ionization Detector (FID), 250 °C |

| Oven Temperature Program | Initial: 40 °C for 5 minRamp: 10 °C/min to 220 °CHold: 5 min at 220 °C |

| Headspace Vial Temperature | 80 °C |

| Headspace Incubation Time | 30 min |

| Injection Volume | 1 mL of headspace gas |

| Sample Preparation | Accurately weigh approximately 100 mg of the compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide). Seal the vial. |

This GC method is designed to be robust and sensitive for the detection of common volatile impurities associated with the synthesis of the target compound. The DB-624 column is a good choice for the separation of a wide range of volatile organic compounds.

Theoretical and Computational Investigations of Sec Butyl Dihydrogen Phosphate, Compound with 2 Aminobutanol 1:2

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic properties, reactivity, and structure of molecular systems. For a salt-like compound such as isobutyl dihydrogen phosphate (B84403) with 2-ethyl-N-(2-ethylhexyl)hexylamine, these methods can elucidate the nature of the ionic and hydrogen bonding interactions that govern its structure.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method for determining the equilibrium geometry of molecules. nih.gov For the isobutyl dihydrogen phosphate and 2-ethyl-N-(2-ethylhexyl)hexylamine complex, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to find the lowest energy conformation. nih.gov

The optimization process would involve minimizing the forces on each atom, allowing the molecule to relax into its most stable three-dimensional structure. This would reveal critical information about the ionic bond between the protonated amine and the deprotonated phosphate group, as well as any intramolecular hydrogen bonds. Studies on similar organophosphate systems have successfully used DFT to optimize geometries and calculate vibrational frequencies. nih.gov

Table 1: Predicted Optimized Geometrical Parameters from DFT Calculations for the Phosphate-Amine Interaction Center

| Parameter | Predicted Value (Å or °) |

| P-O Bond Length (Deprotonated) | ~1.50 Å |

| P-O(H) Bond Length | ~1.55 Å |

| N-H Bond Length (Protonated Amine) | ~1.03 Å |

| N···O Distance (Ionic/H-bond) | ~2.70 - 2.90 Å |

| O-P-O Bond Angle | ~110-115° |

| N-H···O Hydrogen Bond Angle | ~160-175° |

Note: These values are illustrative and based on typical DFT results for similar amine-phosphate salt complexes.

Ab Initio Methods for Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate energy calculations. For the title compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a more precise calculation of the interaction energy between the phosphate and amine moieties compared to DFT.

These calculations are computationally more intensive and are often performed as single-point energy calculations on a DFT-optimized geometry. Such calculations on analogous protonated amine-neutral amine complexes have been used to determine interaction energies with high accuracy. acs.org The results would quantify the stability of the salt bridge and the contributions of electrostatic forces versus dispersion interactions. Research on alkylamines has used ab initio methods to determine C-H bond dissociation energies and radical stabilization energies, providing insight into their reactivity. canada.ca

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions in different environments.

Solvation Effects on Molecular Conformation

The conformation of the 2-ethyl-N-(2-ethylhexyl)hexylamine cation and the isobutyl dihydrogen phosphate anion would be significantly influenced by the solvent environment. MD simulations can model these effects explicitly by surrounding the ion pair with solvent molecules (e.g., water, or a non-polar solvent).

Studies on primary alkylamines have shown that in aqueous solutions, the solvation around the amino group is a critical factor. nih.gov For long-chain amines, steric inhibition of solvation can occur due to the folding of the alkyl chain. nih.govresearchgate.net MD simulations of the title compound would likely reveal how the long, branched alkyl chains of the amine shield the ionic core and how water molecules arrange around the polar phosphate and ammonium (B1175870) groups. The use of polarizable coarse-grained water models in simulations can also offer insights into hydration properties. nih.gov

Intermolecular Interactions in Condensed Phases

The simulations would likely show strong electrostatic and hydrogen bonding interactions between the protonated amine groups and the phosphate anions of neighboring ion pairs. nih.gov Research on similar amine-phosphate systems has highlighted the stability of these interactions, which can be "covalent-like" in nature. nih.gov Furthermore, the long, non-polar alkyl chains would exhibit significant van der Waals interactions, leading to hydrophobic aggregation in polar solvents. MD simulations of DNA-polycation complexes have provided detailed insights into amine-phosphate interactions in a biological context. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are also used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structures.

DFT and Time-Dependent DFT (TD-DFT) can be used to calculate vibrational (IR and Raman) and electronic (UV-Vis) spectra. For the isobutyl dihydrogen phosphate component, characteristic P=O and P-O-C stretching frequencies in the IR spectrum could be predicted. nih.gov Studies on organophosphates show that the P=O stretching frequency is sensitive to coordination with other molecules and typically appears in the 1140-1320 cm⁻¹ range. nih.gov For the amine component, N-H stretching and bending vibrations would be key features.

NMR chemical shifts can also be calculated. Solid-state NMR studies on phospholipid/amine complexes, combined with ab initio chemical shielding calculations, have been used to probe the local structure of phosphate/amine interactions. acs.org For Einecs 308-793-8, predicting the ³¹P and ¹H NMR chemical shifts would be particularly valuable for characterizing the ionic interaction site. Research on organophosphate-induced brain damage has utilized ¹H-MR-spectroscopy to identify biomarkers, demonstrating the sensitivity of these spectroscopic techniques to the chemical environment. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopic Method |

| P=O Stretch | 1140 - 1250 | IR, Raman |

| P-O-C Stretch | 920 - 1080 | IR, Raman |

| N-H Stretch (protonated) | 3000 - 3200 | IR |

| C-H Stretch (alkyl) | 2850 - 2960 | IR, Raman |

Note: These are predicted ranges based on computational and experimental data for analogous organophosphate and amine compounds. nih.govcwejournal.org

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Computational methods, particularly Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy, aiding in spectral assignment and structural confirmation.

For the adduct of sec-butyl dihydrogen phosphate with 2-aminobutanol (1:2), the formation of an ionic salt significantly influences the electronic environment of the nuclei, leading to characteristic shifts in the ¹H and ¹³C NMR spectra. The protonation of the two 2-aminobutanol molecules by the acidic protons of sec-butyl dihydrogen phosphate is the key event.

¹H NMR Chemical Shift Predictions:

The predicted ¹H NMR chemical shifts for the individual components and the resulting adduct are presented in Table 1. The formation of the ammonium salt in the adduct leads to a significant downfield shift of the protons attached to or near the nitrogen atom in 2-aminobutanol due to the deshielding effect of the positive charge. The protons of the sec-butyl group in the phosphate moiety are also expected to experience slight shifts due to the change in the electronic environment upon deprotonation.

¹³C NMR Chemical Shift Predictions:

The predicted ¹³C NMR chemical shifts are detailed in Table 2. Similar to the proton shifts, the carbon atoms in proximity to the newly formed ammonium center in 2-aminobutanol are expected to shift downfield. The carbon atoms of the sec-butyl group in the phosphate anion will also exhibit shifts, albeit generally smaller in magnitude.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) Predicted values are relative to a standard reference (e.g., TMS) and are based on theoretical calculations. Actual experimental values may vary.

| Proton | sec-butyl dihydrogen phosphate | 2-aminobutanol | Adduct (1:2) |

|---|---|---|---|

| P-O-CH- | ~4.2 | - | ~4.1 |

| -CH(NH₂)- | - | ~2.8 | ~3.5 |

| -CH₂OH | - | ~3.4, ~3.6 | ~3.7, ~3.9 |

| -CH₂- (sec-butyl) | ~1.6 | - | ~1.5 |

| -CH₂- (2-aminobutanol) | - | ~1.4 | ~1.6 |

| -CH₃ (sec-butyl, terminal) | ~0.9 | - | ~0.9 |

| -CH₃ (sec-butyl, internal) | ~1.2 | - | ~1.2 |

| -CH₃ (2-aminobutanol) | - | ~0.9 | ~1.0 |

| -NH₂ / -NH₃⁺ | - | ~1.5 (broad) | ~7.5 (broad) |

| -OH (phosphate) | ~10-12 (broad) | - | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) Predicted values are relative to a standard reference (e.g., TMS) and are based on theoretical calculations. Actual experimental values may vary.

| Carbon | sec-butyl dihydrogen phosphate | 2-aminobutanol | Adduct (1:2) |

|---|---|---|---|

| P-O-C H- | ~75 | - | ~74 |

| -C H(NH₂)- | - | ~55 | ~58 |

| -C H₂OH | - | ~65 | ~67 |

| -C H₂- (sec-butyl) | ~30 | - | ~29 |

| -C H₂- (2-aminobutanol) | - | ~25 | ~26 |

| -C H₃ (sec-butyl, terminal) | ~10 | - | ~10 |

| -C H₃ (sec-butyl, internal) | ~23 | - | ~22 |

Vibrational Frequency Calculations for IR and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations can predict these spectra, aiding in the identification of functional groups and the understanding of intermolecular interactions.

The formation of the sec-butyl dihydrogen phosphate and 2-aminobutanol adduct results in characteristic changes in the vibrational spectra. Key changes are expected in the regions corresponding to the P-O-H, N-H, and P=O stretching and bending modes.

Predicted Key Vibrational Frequencies (cm⁻¹):

A summary of the predicted key vibrational frequencies is provided in Table 3. The broad O-H stretching band of the phosphoric acid will disappear, and new, strong N-H stretching bands characteristic of an ammonium salt will appear. The P=O stretching frequency may also shift due to the change in the electronic structure of the phosphate group upon deprotonation and salt formation.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) Frequencies are based on theoretical calculations and represent fundamental vibrational modes. Experimental spectra may show additional overtones and combination bands.

| Vibrational Mode | sec-butyl dihydrogen phosphate | 2-aminobutanol | Adduct (1:2) |

|---|---|---|---|

| O-H stretch (P-OH) | 3200-2500 (broad) | - | - |

| N-H stretch | - | 3400-3300 | 3200-2800 (broad, multiple bands for NH₃⁺) |

| C-H stretch | 2980-2850 | 2980-2850 | 2980-2850 |

| P=O stretch | ~1250 | - | ~1230 |

| P-O-C stretch | ~1050 | - | ~1040 |

| C-N stretch | - | ~1080 | ~1100 |

| N-H bend | - | ~1600 | ~1620, ~1500 (for NH₃⁺) |

Reaction Mechanism Elucidation via Computational Pathways

The formation of the adduct is an acid-base reaction where the sec-butyl dihydrogen phosphate acts as a Brønsted-Lowry acid, donating its two acidic protons to two molecules of 2-aminobutanol, which act as Brønsted-Lowry bases.

The reaction is expected to proceed in a stepwise manner, with the transfer of the first proton being more favorable than the second due to the decreasing acidity of the phosphate monoanion compared to the neutral phosphoric acid.

Transition State Identification and Energy Barriers

The proton transfer from the phosphate to the amine is typically a very fast process with a low activation energy barrier. Computational modeling can identify the transition state for this proton transfer. The transition state would involve an elongated O-H bond in the phosphate and a newly forming N-H bond in the amine, with the proton situated between the oxygen and nitrogen atoms.

In Silico Design of Novel Phosphate-Amine Adducts

The structural framework of the sec-butyl dihydrogen phosphate and 2-aminobutanol adduct provides a versatile platform for the in silico design of novel phosphate-amine adducts with tailored properties. By systematically modifying the chemical structures of the phosphate and amine components, properties such as solubility, thermal stability, and hygroscopicity can be tuned.

Design Strategies:

Alkyl Chain Modification: Varying the length and branching of the alkyl chains on both the phosphate (e.g., replacing sec-butyl with longer or more branched alkyl groups) and the amine (e.g., using different isomers of aminobutanol (B45853) or longer chain amino alcohols) can significantly impact the van der Waals interactions and, consequently, the physical properties of the resulting salt.

Functional Group Introduction: The introduction of additional functional groups, such as ether or ester moieties, into the alkyl chains could alter the polarity and hydrogen bonding capabilities of the adduct, influencing its solubility in different solvents.

Stereochemistry: The use of enantiomerically pure forms of 2-aminobutanol or chiral organophosphates could lead to the formation of chiral ionic liquids with potential applications in asymmetric synthesis or chiral recognition.

Computational screening of a virtual library of these modified adducts can be performed to predict their properties, allowing for the rational selection of promising candidates for experimental synthesis and evaluation.

Advanced Applications and Technological Implementations of Sec Butyl Dihydrogen Phosphate, Compound with 2 Aminobutanol 1:2

Role in Material Science and Engineering

The combination of a phosphate-based anionic headgroup and a protonated amino alcohol cation suggests a variety of uses in material science, from bulk modification of polymers to intricate surface engineering.

Integration into Polymer Formulations

The incorporation of sec-butyl dihydrogen phosphate (B84403), compound with 2-aminobutanol (1:2) into polymer matrices can be envisaged to impart a range of functional properties. Organophosphate compounds are known to act as flame retardants, plasticizers, and stabilizers in polymeric materials. The presence of the phosphate moiety could enhance the thermal stability and fire resistance of polymer formulations.

Furthermore, the amino alcohol component, 2-aminobutanol, can participate in polymerization reactions or act as a curing agent for epoxy resins. The hydroxyl and amino groups offer reactive sites for covalent integration into polymer backbones, such as polyurethanes or polyesters. The ionic nature of the salt could also be leveraged to influence the rheological properties of polymer melts or solutions. Research on related systems, such as polymers containing phosphonic acids, has shown that these acidic groups can improve adhesion and act as crosslinking sites, suggesting that this compound could serve as a multifunctional additive. researchgate.net

Table 1: Potential Effects of Integration into Polymer Formulations

| Property Enhanced | Mechanism of Action | Potential Polymer Systems |

| Flame Retardancy | Formation of a protective char layer upon combustion from the phosphate component. | Polyolefins, Polyesters, Polyurethanes |

| Adhesion | Interaction of phosphate and hydroxyl groups with substrates. | Epoxy resins, Acrylics |

| Mechanical Properties | Plasticizing effect or covalent crosslinking via amine/hydroxyl groups. | PVC, Thermosets |

| Antistatic Properties | Introduction of ionic character to dissipate static charge. | Polystyrene, Polycarbonate |

Surface Modification and Coating Applications

Alkyl phosphates and phosphonic acids are well-documented as effective agents for modifying the surfaces of metal oxides. researchgate.netacs.org These molecules can form robust, self-assembled monolayers (SAMs) on surfaces like titania, alumina, and zirconia through the formation of strong bonds between the phosphate headgroup and the oxide surface. researchgate.netscielo.br The sec-butyl dihydrogen phosphate component of the title compound could anchor to such surfaces, while the associated 2-aminobutanol cations would be oriented away from the surface.

This arrangement would present the hydroxyl and secondary amine functionalities of the butanol moiety at the interface, drastically altering the surface properties. For instance, a hydrophilic surface could be created, or the amine groups could serve as reactive sites for further functionalization, such as grafting other polymers or biomolecules. This approach is valuable for improving corrosion resistance, enhancing biocompatibility of implants, or creating surfaces with tailored wettability. acs.orgnih.gov Studies on amino-alkylphosphonates on TiO2 have shown that the alkyl chain length and amine functionality significantly impact surface properties and adsorption efficiency. nih.gov

Table 2: Research Findings on Related Surface Modification

| Modifying Agent | Substrate | Observed Outcome |

| Dodecyl phosphate (DDPO4) | Ta2O5, Nb2O5, ZrO2, TiO2 | Formation of highly hydrophobic self-assembled monolayers (SAMs). researchgate.netacs.org |

| Amino-alkylphosphonic acids | TiO2 | Tunable surface properties and controlled adsorption capacity for metals like palladium. nih.gov |

| 2-Aminoethyl dihydrogen phosphate | TiO2 Nanoparticles | Formation of P-O-Ti bonds with uncoordinated surface amine groups. scielo.br |

| Octylphosphonic acid | Laser-treated titanium | Increased hydrophobicity. researchgate.net |

Self-Assembly and Supramolecular Structures

The amphiphilic nature of the sec-butyl dihydrogen phosphate and 2-aminobutanol salt makes it a candidate for forming complex supramolecular structures through self-assembly. In solution, such compounds can form micelles, vesicles, or liquid crystals, depending on the concentration and solvent environment. The hydrogen bonding capabilities of both the phosphate group (P-OH) and the amino alcohol (N-H, O-H) are expected to play a crucial role in directing the assembly process. ethz.ch

The formation of these ordered structures is of interest for applications in drug delivery, where they could encapsulate therapeutic agents, or in nanotechnology for the templated synthesis of nanomaterials. Research on organophosphate hydrolase enzymes has demonstrated that fusing them with self-assembling peptide domains can create catalytic hydrogels, highlighting how self-assembly can be used to create advanced functional materials. oup.comresearchgate.netoup.com

Catalytic Activity and Enzyme Mimicry

The individual components of the compound suggest potential in catalysis, both in synthetic organic chemistry and in reactions that mimic biological processes.

Organocatalytic Applications in Organic Synthesis

Chiral amino alcohols are a well-established class of organocatalysts. tandfonline.com 2-Aminobutanol, particularly in its chiral forms ((R)- or (S)-), is used to catalyze a variety of asymmetric reactions, such as the enantioselective ring-opening of epoxides or aldol (B89426) and Mannich reactions. tandfonline.comrecercat.cat The presence of both a Lewis basic amine site and a Brønsted acidic hydroxyl group allows for the activation of both nucleophiles and electrophiles.

The formation of a salt with sec-butyl dihydrogen phosphate could modulate the catalytic activity of 2-aminobutanol. The phosphate anion could act as a counterion that influences the stereochemical outcome of a reaction or participates in the catalytic cycle as a proton shuttle or a general base. While direct studies on this specific salt are not available, the extensive use of 2-aminobutanol derivatives in organocatalysis provides a strong basis for its potential in this field. tandfonline.com

Biomimetic Phosphorylation Reactions

Organophosphates are central to biological energy transfer and signaling, primarily through the chemistry of ATP and other nucleotide phosphates. The phosphorylation of biomolecules is a key enzymatic process. There is significant interest in developing synthetic systems that can mimic the action of kinases for controlled phosphorylation reactions. nih.gov

Sec-butyl dihydrogen phosphate can act as a phosphorylating agent. Its reactivity could be tuned by the 2-aminobutanol counterion, which could act as a general base or acid catalyst, akin to amino acid residues in an enzyme's active site. Biomimetic studies often explore how simple organic molecules can facilitate phosphoryl transfer reactions. nih.gov Furthermore, nanoparticles coated with red blood cell membranes containing acetylcholinesterase have been explored as biomimetic scavengers for toxic organophosphates, demonstrating the potential of combining biological and synthetic components to achieve enzyme-like functions. nih.govfanglab.comcapes.gov.br This suggests that the compound could be a useful tool in studying or carrying out biomimetic phosphorylation.

Analytical Reagent Development

The distinct chemical nature of sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2) lends itself to the development of novel analytical reagents, particularly in the field of chromatography and separation sciences.

Derivatization Agent in Chromatographic Analysis

In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a key technique used to enhance the detectability and separation of analytes that lack a suitable chromophore or fluorophore. The 2-aminobutanol component of EINECS 308-793-8 is of particular interest here. Amines are known to react with various derivatizing agents to form products with strong UV absorbance or fluorescence, enabling sensitive detection. google.compsu.edugreyhoundchrom.com

While direct studies on the use of the entire compound as a derivatizing agent are not prevalent, the reactivity of its 2-aminobutanol moiety is well-established. For instance, chiral derivatizing agents are used to react with amino alcohols like 2-aminobutanol to form diastereomers that can be separated on achiral HPLC columns, allowing for the determination of enantiomeric purity. researchgate.netnih.govresearchgate.net A method for the separation and detection of 2-aminobutanol enantiomers by HPLC involves using (R)-(+)-1-phenylethanesulfonyl chloride as a derivatization reagent to create a product with UV absorption. google.com This principle suggests that the amine function within this compound could be similarly exploited, potentially with the phosphate group influencing the solubility and chromatographic behavior of the resulting derivatives.

Table 1: Research Findings on Derivatization of 2-aminobutanol for Chromatographic Analysis

| Derivatizing Agent | Analytical Technique | Purpose | Research Finding |

|---|---|---|---|

| (R)-(+)-1-phenylethanesulfonyl chloride | HPLC-UV | Separation and detection of 2-aminobutanol enantiomers | The derivatization creates a product with UV absorption, enabling effective separation and quantification. google.com |

| 2,4-dinitrofluorobenzene (Sanger's reagent) | Reversed-phase LC | Improved chromatographic and detection properties of amino alcohols | Pre-column derivatization improves sensitivity and allows for detection using photolysis-electrochemical and UV detectors. psu.edu |

Selective Extraction and Separation Methodologies

The structure of sec-butyl dihydrogen phosphate, compound with 2-aminobutanol (1:2), featuring both a lipophilic sec-butyl group and an ionic amine-phosphate salt, suggests its potential as a selective extractant. Organophosphate compounds are widely used in solvent extraction processes for the separation of metals and other inorganic compounds. ontosight.ai The amine-phosphate salt nature of this compound could offer unique selectivity based on a combination of ion-exchange and solvation mechanisms.

Amine phosphate salts, in general, are noted for their utility in extraction processes. ontosight.aiunpchemicals.com The specific combination of a sec-butyl phosphate and 2-aminobutanol may allow for tailored selectivity towards certain metal ions or organic molecules, although specific research on this compound is limited. The principle relies on the ability of the compound to form stable complexes with target analytes, facilitating their transfer from an aqueous phase to an organic phase.

Applications in Industrial Chemical Processes

The reactivity and physical properties of amine-phosphate salts position them as valuable components in various industrial chemical processes, from serving as building blocks in synthesis to optimizing process conditions.

Use as a Chemical Intermediate

Organophosphorus compounds are fundamental building blocks in organic synthesis. researchgate.netwikipedia.org The subject compound, this compound, can be considered a chemical intermediate, a substance that is a precursor in the synthesis of other valuable chemicals. The synthesis of such amine phosphate salts typically involves the neutralization of an amine with a phosphoric acid derivative. vulcanchem.com

The individual components, sec-butyl dihydrogen phosphate and 2-aminobutanol, are themselves useful intermediates. For example, 2-aminobutanol is a key intermediate in the synthesis of various pharmaceutical compounds. researchgate.net The amine-phosphate salt could be used as a convenient, stable source of either of these components in a subsequent reaction, or the entire adduct could be incorporated into a larger molecular structure. For instance, organophosphate adducts are synthesized for use as standards in the detection of organophosphate exposure. google.com

Role in Process Optimization

Amine phosphate salts are recognized for their multifunctional properties that can optimize industrial processes. They are widely used as additives in lubricants, where they function as corrosion inhibitors, anti-wear agents, and friction modifiers. unpchemicals.comminglanchem.aegoogle.commade-in-china.com These properties arise from their ability to form protective films on metal surfaces.

The thermal stability of amine phosphate salts makes them suitable for high-temperature applications. unpchemicals.com While specific data for this compound is not available, the general characteristics of this class of compounds suggest its potential utility in process optimization by enhancing the performance and longevity of industrial fluids and machinery. The structure suggests potential utility in surfactant systems and as ionic liquids, which could be applied to optimize reaction conditions or separation processes. vulcanchem.com

Table 2: General Industrial Applications of Amine Phosphate Salts

| Application Area | Function | Mechanism of Action |

|---|---|---|

| Lubricants | Anti-wear, Anti-corrosion, Friction Modifier | Formation of protective films on metal surfaces. unpchemicals.comminglanchem.aegoogle.com |

| Metal Treatment | Corrosion Inhibitor | Passivation of metal surfaces, particularly in aqueous systems. unpchemicals.com |

| Water Treatment | Scale and Corrosion Prevention | Sequestration of metal ions and surface film formation. unpchemicals.com |

Environmental Dynamics and Ecotoxicological Considerations

Environmental Fate and Transport Mechanisms

The movement and distribution of Flazasulfuron in the environment are influenced by several key processes, including its adsorption to soil and sediment, its potential to leach through the soil profile into aquatic systems, and its tendency to volatilize from surfaces.

The adsorption of Flazasulfuron to soil and sediment is a critical factor in determining its mobility and bioavailability. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this process. An estimated Koc value for Flazasulfuron is 290, which suggests it has moderate mobility in soil. nih.gov However, field studies have shown a mean Koc of 46, indicating that it is not strongly adsorbed to soils. agropages.com This discrepancy highlights the influence of specific soil characteristics on adsorption.

Flazasulfuron's adsorption is influenced by soil pH. With a pKa of 4.37, it will exist partially in its anionic (negatively charged) form in most environmental conditions. nih.gov Anions are generally less prone to adsorb to soils rich in organic carbon and clay compared to their neutral counterparts. nih.gov Research on Brazilian soils demonstrated that Flazasulfuron adsorption was lower in soils with higher pH values, which increases the risk of leaching under alkaline conditions. awsjournal.org The adsorption isotherms were found to be nonlinear, with the Freundlich adsorption coefficient (Kf) values ranging from 1.19 to 27.97, showing a positive correlation with organic carbon, silt content, and cation exchange capacity. awsjournal.org

In aquatic environments, Flazasulfuron is expected to adsorb to suspended solids and sediment. nih.gov In aerobic water/sediment systems, some partitioning to sediment (up to 16%) has been observed. apvma.gov.au

Table 1: Adsorption Parameters for Flazasulfuron

| Parameter | Value | Soil/System Conditions | Source |

|---|---|---|---|

| Estimated Koc | 290 | General estimation | nih.gov |

| Mean Koc | 46 | Field soil studies | agropages.com |

| pKa | 4.37 | 20 °C | agropages.com |

| Kf (Freundlich ads. coeff.) | 1.19 - 27.97 | Brazilian surface and subsurface soils | awsjournal.org |

Due to its moderate to low adsorption in some soil types and its anionic nature, Flazasulfuron has the potential to leach into groundwater and be transported to surface water via runoff. nih.govepa.gov Its mobility is expected to increase with rising pH. epa.gov Laboratory studies on adsorption and desorption indicate that both Flazasulfuron and its major transformation products are mobile. publications.gc.ca

Despite this potential, terrestrial field studies have shown limited vertical movement of Flazasulfuron and its byproducts. publications.gc.ca The relatively short soil persistence of Flazasulfuron, combined with low application rates, helps to minimize the risk of groundwater and surface water contamination. agropages.com However, under conditions that favor greater persistence and mobility, there is a potential for Flazasulfuron and its transformation products to reach ground and surface waters. publications.gc.ca Modeling has estimated that the environmental concentrations in surface and ground water are below the levels of concern set by regulatory agencies. epa.gov

Volatilization is not considered a significant environmental fate process for Flazasulfuron. nih.gov This is due to its low vapor pressure and a very low estimated Henry's Law constant of 6.1 x 10⁻¹² atm-cu m/mole. nih.gov Consequently, volatilization from moist soil and water surfaces is not expected to be an important dissipation pathway. nih.gov While it may not volatilize from dry soil surfaces based on its vapor pressure, a potential transport route could be the wind erosion of soil particulates to which Flazasulfuron is adsorbed. nih.govepa.gov

Biodegradation Pathways in Environmental Systems

The breakdown of Flazasulfuron in the environment occurs through both chemical and biological processes. Chemical hydrolysis and microbial degradation are the primary pathways for its transformation in soil and water.

Chemical and enzyme-mediated hydrolysis are major routes of Flazasulfuron transformation in soil and water-sediment systems. nih.govepa.gov The rate of degradation is influenced by pH, with hydrolysis being faster in acidic conditions. publications.gc.caepa.gov The half-life of Flazasulfuron in soil has been reported to be between 13 and 16 days, with chemical hydrolysis being the principal degradation route, although microbial processes also contribute. agropages.com In aerobic soil metabolism studies, half-lives ranged from 30 to 106 days in sandy loam and loam soils. epa.gov